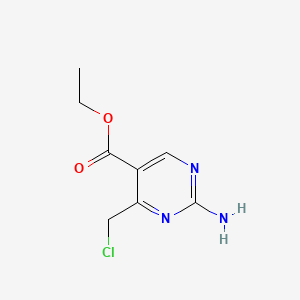
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H10ClN3O2 . It’s a type of pyrimidine derivative, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in several studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study prepared novel 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic scaffold containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidine derivatives have been reported to undergo various chemical reactions. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported that ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .Scientific Research Applications
Anti-Inflammatory Applications
Field
Pharmacology and Medicine
Application Summary
Pyrimidines, including Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Methods of Application
The specific methods of application are not detailed in the source. However, typically these compounds would be administered in a suitable pharmaceutical formulation.
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis of New Pyrimidine Derivatives
Field
Organic Chemistry
Application Summary
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate can be used as a starting material for the synthesis of new pyrimidine derivatives. These derivatives can have various applications, including antibacterial and antimicrobial activities .
Methods of Application
The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products .
Results or Outcomes
The reaction resulted in the formation of new pyrimidine derivatives in moderate to high yields .
Neuroprotective and Anti-neuroinflammatory Agents
Field
Neuropharmacology
Application Summary
Triazole-Pyrimidine hybrids, which can be synthesized from Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds have shown promising results in in-vitro models .
Methods of Application
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties and promising neuroprotective activity .
Antitrypanosomal and Antiplasmodial Activities
Application Summary
New 2-aminopyrimidine derivatives, which can be synthesized from Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Results or Outcomes
Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Future Directions
The future directions for the research and development of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate and similar compounds could involve further exploration of their biological activities and potential applications. For instance, there is an urgent need to develop new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanism of action .
properties
IUPAC Name |
ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-7(13)5-4-11-8(10)12-6(5)3-9/h4H,2-3H2,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNOIDLZQUFBDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

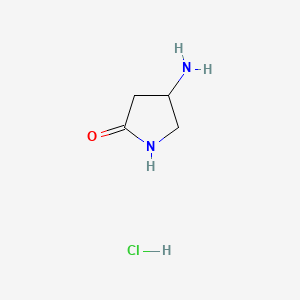

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)
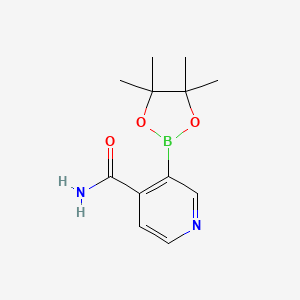
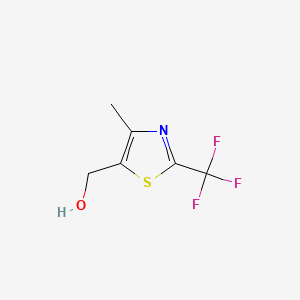
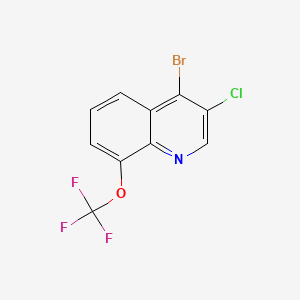
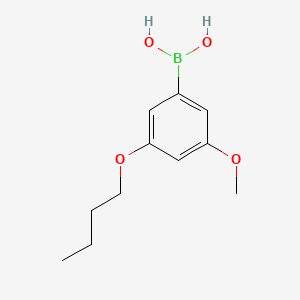
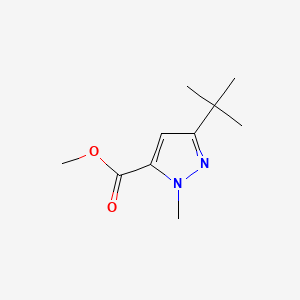
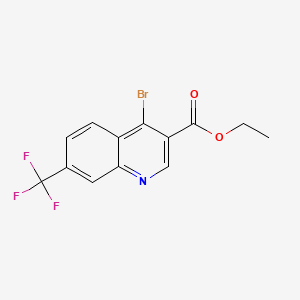
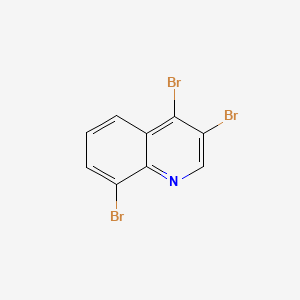
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)
![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)